molecular formula C18H18N2O2 B5673794 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

Cat. No. B5673794
M. Wt: 294.3 g/mol
InChI Key: QYYBHXYKSVYXII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide often involves complex chemical processes. For instance, a series of dibenzo[b,f]azepine hydroxamates were synthesized and shown to have implications in treating vascular cognitive impairment, highlighting the versatility of this compound class (Kaur et al., 2019). Another study detailed the synthesis of dibenzo[b,e]azepin-6-ones and sultam derivatives through a palladium-catalyzed intramolecular Heck reaction, further illustrating the synthetic diversity of these compounds (Das et al., 2019).

Molecular Structure Analysis

The molecular structure of dibenzoazepines is complex, often featuring diastereoisomeric forms. For example, the study of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provided insights into the molecular structure of such compounds, which can serve as precursors in synthesizing anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Dibenzoazepines, including N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide, show varied reactivity in chemical reactions. A study on the electrophilic substitution of N-acetylcarbazole and N-acetyl-10,11-dihydrodibenz[b,f]azepine highlighted how N-acetylation affects the reactivity of aromatic nuclei in these compounds (Kricka & Ledwith, 1973).

Physical Properties Analysis

Physical properties such as conformational aspects are crucial for understanding these compounds. The nuclear magnetic resonance spectra and conformations of 5-substituted 10,11-dihydrodibenz[b,f]azepines have been explored to understand their conformational equilibria, providing valuable information on their physical characteristics (Abraham et al., 1974).

Chemical Properties Analysis

The chemical properties of dibenzoazepines are diverse and complex. Studies such as the synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives shed light on the chemical properties and potential applications of these compounds (Ohshima et al., 1992).

properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(21)19-16-10-9-15-8-7-14-5-3-4-6-17(14)20(13(2)22)18(15)11-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYBHXYKSVYXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

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